Galanganone A

Description

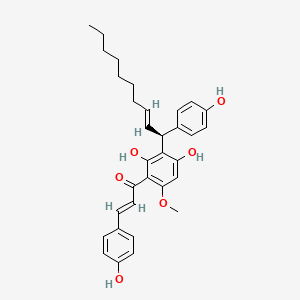

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O6/c1-3-4-5-6-7-8-9-10-26(23-14-18-25(34)19-15-23)30-28(36)21-29(38-2)31(32(30)37)27(35)20-13-22-11-16-24(33)17-12-22/h9-21,26,33-34,36-37H,3-8H2,1-2H3/b10-9+,20-13+/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJLOLGRGDUOPS-UPVHLIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Advanced Structural Elucidation Methodologies

Extraction Techniques from Natural Plant Sources

The primary source for Galanganone A is the rhizomes of Alpinia galanga. chemfaces.comnih.gov The preparation method for this compound is mainly obtained by extracting from plants of the genus Galanga. Common extraction methods for compounds from Alpinia species, including Alpinia officinarum, involve the use of various solvents such as methanol (B129727), ethanol (B145695), ethyl acetate, hexane, dichloromethane, aqueous, chloroform, and petroleum ether. nih.gov Techniques like Soxhlet extraction, maceration, ultrasonication, and soaking have been employed for the extraction of compounds from different parts of Alpinia plants, including rhizomes. nih.gov For instance, methanol extracts of Alpinia officinarum dried rhizomes have been prepared by ultrasonic extraction. nih.gov Another study on Alpinia galanga rhizomes utilized successive extraction with methanol using a Soxhlet apparatus after defatting with petroleum ether. bioline.org.br

Chromatographic and Non-Chromatographic Isolation and Purification Strategies

Following extraction, various separation techniques are employed to isolate and purify this compound from the complex mixture of compounds present in the crude extract. Chromatography is a fundamental technique used for the separation and purification of components in a mixture based on their differential partitioning between a mobile phase and a stationary phase. column-chromatography.comadarshcollege.inbio-rad.com Preparative chromatography is specifically used to isolate a compound in sufficient quantity and purity for further use. bio-rad.comymc.euwaters.com

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography (Prep LC) is essential for purifying and isolating large quantities of compounds and is crucial in both research and industrial applications. ymc.euwaters.com It involves injecting a sample mixture onto a chromatographic column, where components are separated based on their chemical or physical properties. waters.com As components elute, they can be collected. waters.com Common stationary phases used in preparative LC include reversed-phase, normal-phase, gel permeation, and ion exchange. ymc.euwaters.com Reversed-phase chromatography is frequently used, employing a stationary phase that is less polar than the mobile phase. waters.com Semi-preparative HPLC is a technique used for intermediate production scales, allowing the separation of larger sample quantities compared to analytical HPLC. ymc.eu

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid separation technique that does not use a solid support medium. researchgate.netresearchgate.net This technique relies on the repeated partitioning of samples between two immiscible liquid phases. researchgate.net Compounds are separated based on their different partition coefficients. researchgate.net HSCCC is particularly useful for preparative separations due to the liquid nature of the stationary phase, which allows for high sample capacity and eliminates irreversible adsorption. researchgate.net Droplet countercurrent chromatography (DCCC) is a form of liquid-liquid separation that uses a liquid stationary phase held in vertical glass columns, with the mobile phase passing through as droplets. wikipedia.org DCCC has been used to separate a wide variety of phytochemicals from crude extracts. wikipedia.org

Solid-Phase Extraction and Precipitation Methods

Solid-phase extraction (SPE) is a widely used sample preparation technique for isolating, purifying, and concentrating specific analytes from complex mixtures. organomation.comthermofisher.comgilson.com SPE utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds based on their properties. organomation.comthermofisher.com The process typically involves conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the target analyte. phenomenex.com SPE can improve analytical results by reducing sample complexity and removing interfering compounds. thermofisher.com Various sorbent materials are used in SPE, including silica-based materials, polymeric resins, carbon-based materials, and ion exchange resins. organomation.com Precipitation methods can also be used in the purification process. For instance, in the extraction of galangin (B1674397) from Rhizoma Alpiniae Officinarum, precipitation with hydrochloric acid or sulfuric acid has been described as a step after ethanol reclamation from the eluent of macroporous resin column chromatography. google.com

Advanced Spectroscopic and Spectrometric Approaches for Structure Confirmation

Spectroscopic and spectrometric techniques are crucial for determining the chemical structure of isolated compounds. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms. weebly.com

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the elucidation of chemical structures. weebly.comglycopedia.eu It provides information about the number of different types of protons and carbons in a molecule, their electronic environment (chemical shift), and their connectivity (coupling patterns). weebly.com Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in structure elucidation. bioline.org.brweebly.commsu.edu Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide information about correlations between nuclei, which helps in assigning signals and establishing the connectivity of the molecule. nih.govnih.gov The structures of galanganones A-C were elucidated by extensive spectroscopic analysis, including 2D NMR experiments. chemfaces.comnih.gov

Detailed research findings often involve the interpretation of NMR spectra to confirm the proposed structure of a compound. For example, ¹H NMR spectra show signals at different chemical shifts (δ values) depending on the electronic environment of the protons. weebly.commsu.edu The integration of these signals provides the relative number of protons giving rise to each signal. ¹³C NMR spectra provide information about the carbon skeleton of the molecule. weebly.commsu.edu

While specific detailed NMR data for this compound (chemical shifts, coupling constants, etc.) were not extensively available in the search results, the literature confirms that 2D NMR experiments were integral to its structure elucidation. chemfaces.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments. This provides crucial information about the elemental composition of the compound. HRMS offers high mass accuracy, allowing for the differentiation of compounds with very similar nominal masses. youtube.comresearchgate.net For natural products like chalcones, HRMS is essential for confirming the molecular formula deduced from other spectroscopic data, such as NMR. Fragmentation patterns observed in tandem mass spectrometry (HRMS/MS) experiments can further aid in piecing together the structural subunits of the molecule. youtube.cominvivochem.cn While HRMS was likely utilized in the structural elucidation of this compound to confirm its molecular formula, specific HRMS data, such as the exact mass and fragmentation ions, for this compound were not detailed in the sources reviewed.

X-ray Crystallography

X-ray Crystallography is a technique that provides a definitive three-dimensional structure of a molecule at the atomic level. taylorfrancis.comcas.cz By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, crystallographers can determine the precise positions of atoms, bond lengths, and bond angles. taylorfrancis.com This method requires the compound to form suitable single crystals. X-ray crystallography has been applied to determine the structures of various chalcone (B49325) derivatives. rsc.orgresearchgate.net However, specific details or reported crystal structures obtained by X-ray crystallography for this compound were not found in the readily available literature. The ability to obtain suitable crystals is a prerequisite, and not all compounds readily crystallize in a form suitable for this analysis.

Biosynthesis and Chemical Synthesis Approaches

Proposed Biosynthetic Pathways of Galanganone A

The biosynthesis of natural products like this compound typically involves complex enzymatic transformations of simpler precursor molecules. Understanding these pathways is crucial for potential biotechnological production and pathway engineering.

Flavonoids, including chalcones like this compound, are generally synthesized in plants via the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. researchgate.net Chalcone (B49325) synthase (CHS) is a key enzyme in flavonoid biosynthesis, catalyzing the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. The specific enzymes and subsequent modifications that lead to the formation of this compound from this central chalcone precursor would involve further enzymatic steps, such as hydroxylation, methylation, or cyclization, to introduce the specific functional groups and structural features characteristic of this compound. While the general flavonoid pathway is well-established, the precise sequence of enzymatic transformations and the specific enzymes responsible for the later steps in this compound biosynthesis require dedicated research.

Key Precursors in Flavonoid Biosynthesis:

| Precursor | Origin |

| Phenylalanine | Shikimate pathway |

| Malonyl-CoA | Acetyl-CoA pathway |

| 4-Coumaroyl-CoA | Phenylpropanoid pathway (derived from phenylalanine) |

Key Enzymatic Step:

| Enzyme | Reaction Catalyzed |

| Chalcone Synthase | Condensation of 4-coumaroyl-CoA and malonyl-CoA |

Genetic engineering techniques can be employed to elucidate the specific genes and enzymes involved in the biosynthesis of natural products. mdpi.com By identifying candidate genes based on known enzyme functions in related pathways (e.g., other flavonoid biosynthesis routes) and then using techniques such as gene knockout, overexpression, or gene silencing in the producing organism (e.g., Alpinia galanga), researchers can observe the effect on this compound production and identify the genes responsible for specific biosynthetic steps. frontiersin.org, osti.gov Heterologous expression of candidate genes in model organisms or microbial hosts can also help confirm the function of individual enzymes and potentially lead to the reconstitution of the this compound biosynthetic pathway in a controlled system for further study or production. researchgate.net

Genetic Engineering Strategies:

| Strategy | Description | Application to Biosynthesis |

| Gene Knockout | Inactivating a specific gene. | Identify genes essential for this compound production; intermediates may accumulate. |

| Gene Overexpression | Increasing the expression level of a specific gene. | Enhance production of this compound or specific intermediates; reveal rate-limiting steps. |

| Gene Silencing | Reducing the expression level of a specific gene. | Similar to knockout, can reveal gene function and pathway intermediates. |

| Heterologous Expression | Expressing genes from one organism in another. | Confirm enzyme function; reconstitute pathway in a different host. |

Precursor Identification and Enzymatic Transformations

Semi-Synthesis and Derivatization StrategiesSemi-synthesis involves using a naturally occurring compound as a starting material and performing chemical reactions to create new derivatives. This approach is valuable for modifying natural products to improve their properties, such as pharmacokinetic profiles, biological activity, or to reduce toxicity. Derivatization strategies involve chemically modifying a compound, often to enhance its detection or separation in analytical techniques like HPLC or mass spectrometry, or to alter its reactivity or interaction with biological targets.

While specific examples of this compound semi-synthesis were not found, general semi-synthesis methods for natural products often involve targeted modifications of functional groups present in the parent structure.

Pharmacological Investigations and Mechanistic Elucidation in Pre Clinical Models

Research on Anticancer Activities

Studies have indicated that Galanganone A exhibits anticancer actions, including antiproliferative, pro-apoptotic, antiangiogenic, and antimetastatic effects. nih.gov These effects are mediated through interactions with different molecular targets and the modulation of various intracellular signaling pathways. nih.gov this compound has shown potential therapeutic effects against a variety of malignant neoplasms in pre-clinical settings. nih.gov

Anti-proliferative Mechanisms in In Vitro Cellular Models

This compound has been demonstrated to inhibit the proliferation of various cancer cell lines in vitro. For instance, studies using the aqueous extract of Alpinia galanga, a source of this compound, showed significant inhibition of proliferation in human gastric tumor AGS cells and L929 cells at higher concentrations, with the maximum antiproliferative effect observed after 72 hours. nih.gov The ethanolic extract of A. galanga, which contains this compound, also inhibited cell proliferation in breast cancer cell lines such as 4T1, MCF-7, and T47D. atlantis-press.com The cytotoxic effect of A. galanga extract containing this compound on HeLa cervical cancer cells has also been reported, with varying IC50 values depending on the specific extract. atlantis-press.com

The antiproliferative activity of compounds like this compound is often linked to the induction of cell cycle blockade and subsequent apoptosis. mdpi.com

Apoptosis Induction Pathways and Molecular Markers (e.g., Caspases, Bcl-2, p53, DNA Fragmentation)

Induction of apoptosis is a key mechanism by which this compound exerts its anticancer effects. nih.gov Research has shown that this compound can induce apoptosis in various cancer cell types, including glioblastoma cells (U251, U87MG, and A172) in a dose-dependent manner. nih.gov

Several molecular markers and pathways are involved in this compound-induced apoptosis. Studies have demonstrated that this compound can upregulate pro-apoptotic proteins such as p53, caspases, and Bax, while downregulating anti-apoptotic proteins like Bcl-2 and survivin. nih.gov

In hepatocellular carcinoma cells (HCCs), this compound has been shown to induce apoptosis by activating the caspase-8/t-Bid mitochondrial pathway. This involves the activation of caspase-8 and the cleavage of Bid, leading to an increase in tBid. nih.gov Inhibition of caspase-8 activity by Z-IETD-FMK, knockdown of Bid expression with siRNA, and overexpression of Bcl-2 attenuated this compound-induced apoptosis in HCCs. nih.gov

In human breast cancer cells, this compound has been reported to stimulate apoptosis through the TRAIL/Caspase-3/AMPK signaling pathway. researchgate.netnih.gov This process involves increased AMPK phosphorylation, cleavage of DR4, caspase-3, and caspase-9, and an increase in Bax protein levels, alongside a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

This compound can also induce endoplasmic reticulum (ER) stress, which contributes to apoptosis. nih.gov This is evidenced by the promotion of CHOP and DR4 gene expression. nih.gov In hepatocellular carcinoma cells, this compound induced ER stress-mediated apoptosis by upregulating GRP94, GRP78, and CHOP, and increasing free cytosolic Ca2+ levels. researchgate.net

DNA fragmentation is another indicator of apoptosis, and studies on A. galanga extract containing this compound have linked its apoptotic mechanism to mitochondrial depolarization and DNA fragmentation in the G0/G1 phase of the cell cycle. atlantis-press.com

Cell Cycle Arrest Studies and Regulatory Proteins

This compound has been reported to induce cell cycle arrest in cancer cells. nih.gov This is considered a possible mechanism contributing to its inhibition of cell proliferation. atlantis-press.com For example, this compound has been shown to arrest MCF-7 breast cancer cells by regulating proteins involved in cell cycle control. nih.gov

Studies on Alpinia galanga extract suggest that its ability to inhibit cell proliferation involves the stimulation of cell cycle arrest, potentially associated with the induction of aging due to increased Reactive Oxygen Species (ROS) in cancer cells. atlantis-press.comnih.gov In metastatic breast cancer cells, Galangal ethanolic extract (GE) increased the number of senescent cells arrested in the G2/M phase. nih.gov

Anti-angiogenic and Anti-metastatic Effects in In Vitro Assays

This compound has demonstrated potential anti-angiogenic and anti-metastatic effects in pre-clinical studies. nih.gov Inhibiting tumor angiogenesis is a significant strategy in cancer treatment.

Research has investigated the anti-angiogenic potential of this compound, showing that it can inhibit the secretion of vascular endothelial growth factor (VEGF) in human umbilical vein endothelial cells (HUVECs) and ovarian cancer cell culture models. nih.gov This inhibition occurs via the downregulation of p-Akt, p-70S6K, and hypoxia-inducible factor-1α (HIF-1α). nih.gov High expression of HIF-1α in the tumor microenvironment is known to upregulate VEGF, a key cytokine for angiogenesis. nih.gov

In addition to anti-angiogenic effects, this compound may also possess anti-metastatic properties. nih.gov Studies on Galangal ethanolic extract (GE) have shown inhibition of migration in 4T1 metastatic breast cancer cells and suppression of MMP-9 expression induced by doxorubicin. nih.gov The compound ethyl p-methoxycinnamate, also found in Kaempferia galanga, has demonstrated anti-metastasis effects in melanoma cells by inhibiting NFκB activation. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., TRAIL/Caspase-3/AMPK, PI3K/AKT, NF-κB, MAPKs)

This compound modulates various intracellular signaling pathways involved in cancer progression. nih.gov

The TRAIL/Caspase-3/AMPK pathway is implicated in this compound-induced apoptosis in human breast cancer cells. researchgate.netnih.gov this compound regulates ER stress, augmenting CHOP and DR4 expression levels, which sensitizes cells to TRAIL activity and leads to apoptosis through Caspase-3 activation associated with AMPK phosphorylation. researchgate.netnih.gov

The PI3K/AKT signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, growth, survival, and apoptosis. nih.govgenome.jpwikipedia.org this compound has been shown to inactivate the PI3K/AKT pathway in human laryngeal cancer cells (TU212 and HEP-2), contributing to the suppression of cancer cell proliferation. nih.gov Inhibition of the PI3K/AKT/mTOR signaling pathway by Galangin (B1674397) has been linked to the promotion of apoptosis in kidney cancer cell line A498. nih.gov Similarly, in breast cancer MCF-7 cells, Galangin promotes apoptosis through mitochondrial pathway and PI3K/Akt inhibition. nih.gov Conversely, in studies on ferroptosis, Galangin inhibited ferroptosis through activation of the PI3K/AKT pathway in vitro and in vivo, suggesting context-dependent effects of Galangin on this pathway. nih.gov

The NF-κB pathway is another critical signaling pathway involved in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is observed in many cancers. nus.edu.sgnih.govwikipedia.org this compound has been reported to regulate the PI3K/AKT/NF-κB pathway in human laryngeal cancer cells, contributing to the activation of apoptosis. nih.gov

This compound has also been shown to exert its chemopreventive effects by reducing oxidative stress and inflammatory responses, partly by suppressing the MAPKs pathway. researchgate.net The MAPKs pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com

Identification of Molecular Targets and Ligand-Protein Interactions

This compound exerts its effects by interacting with a variety of recognized cellular targets. nih.gov Research aims to identify these molecular targets and understand the ligand-protein interactions involved.

While specific ligand-protein interaction studies for this compound itself are detailed in some research, the provided search results highlight that compounds from Alpinia galanga, including Galangin (structurally related to this compound), interact with various proteins and modulate enzyme activities. atlantis-press.com For instance, polyphenols, which are present in A. galanga extract, can interact with proteins. atlantis-press.com

Studies on the anti-angiogenic effects of Galangin have indicated that it can suppress the tyrosine kinase activity of the vascular endothelial growth factor receptor 2 (VEGFR2) and alter its downstream signaling pathways. nih.gov Molecular docking studies can provide insights into the binding stability and interaction types between compounds like this compound and their potential protein targets. nih.gov

The modulation of various signaling pathways like PI3K/AKT, NF-κB, and MAPKs points to the proteins within these cascades as potential molecular targets for this compound. nih.govresearchgate.net For example, Galangin's effect on the TRAIL/Caspase-3/AMPK pathway suggests interactions with components of this cascade, such as AMPK, Caspase-3, and TRAIL receptors (like DR4). researchgate.netnih.gov

Data Table: Summary of In Vitro Anticancer Effects of Alpinia galanga Extracts (containing this compound)

| Cancer Cell Line | Extract Type | Observed Effect(s) | Key Mechanism(s) Involved | Reference |

| AGS (Gastric) | Aqueous Extract | Inhibited proliferation | Not explicitly detailed for this extract type in the snippet, but linked to general mechanisms of A. galanga extract. nih.gov | nih.gov |

| 4T1 (Breast) | Ethanolic Extract | Inhibited proliferation, inhibited migration | Apoptosis, cell cycle arrest (G2/M), increased ROS, suppression of MMP-9 expression. atlantis-press.comnih.gov | atlantis-press.comnih.gov |

| MCF-7 (Breast) | Ethanolic Extract | Inhibited proliferation, induced apoptosis | Apoptosis (mitochondrial pathway), PI3K/Akt inhibition, TRAIL/Caspase-3/AMPK pathway. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| T47D (Breast) | Ethanolic Extract | Inhibited proliferation | Apoptosis, cell cycle arrest. atlantis-press.com | atlantis-press.com |

| HeLa (Cervical) | Ethanolic Extract | Cytotoxic effect | Inhibition of cell proliferation by stopping the cell cycle. atlantis-press.com | atlantis-press.com |

| U251 (Glioblastoma) | Galangin (Compound) | Induced apoptosis | Dose-dependent apoptosis. nih.gov | nih.gov |

| U87MG (Glioblastoma) | Galangin (Compound) | Induced apoptosis | Dose-dependent apoptosis. nih.gov | nih.gov |

| A172 (Glioblastoma) | Galangin (Compound) | Induced apoptosis | Dose-dependent apoptosis. nih.gov | nih.gov |

| A498 (Kidney) | Galangin (Compound) | Promoted apoptosis | Suppressive targeting of PI3K/AKT/mTOR signaling pathway, decreased Bcl-2, increased Bax, Cyt-c. nih.gov | nih.gov |

| HepG2 (HCC) | Galangin (Compound) | Induced apoptosis | ER stress-mediated apoptosis (upregulation of GRP94, GRP78, CHOP), increased cytosolic Ca2+. researchgate.net | researchgate.net |

| Hep3B (HCC) | Galangin (Compound) | Induced apoptosis | ER stress-mediated apoptosis. researchgate.net | researchgate.net |

| PLC/PRF/5 (HCC) | Galangin (Compound) | Induced apoptosis | ER stress-mediated apoptosis. researchgate.net | researchgate.net |

| TU212 (Laryngeal) | Galangin (Compound) | Suppressed proliferation, induced apoptosis, autophagy | Inactivating PI3K/AKT and p38 signaling pathways, regulating AKT/NF-κB/mTOR pathways. nih.gov | nih.gov |

| HEP-2 (Laryngeal) | Galangin (Compound) | Suppressed proliferation, induced apoptosis, autophagy | Inactivating PI3K/AKT and p38 signaling pathways, regulating AKT/NF-κB/mTOR pathways. nih.gov | nih.gov |

| HCT-116 (Colon) | Ethanolic Extract | Antiproliferative activity | Pronounced growth inhibition. researchgate.net | researchgate.net |

| HUVECs | Galangin (Compound) | Inhibited VEGF secretion | Downregulation of p-Akt, p-70S6K, HIF-1α. nih.gov | nih.gov |

Based on the available search results, it is not possible to generate a comprehensive article focusing solely on the chemical compound “this compound” with detailed research findings and data tables strictly adhering to the provided outline. The search results mention this compound's source plant, Kaempferia galanga, and its general properties, as well as discuss the mechanisms related to the requested pharmacological activities (chemosensitization, anti-inflammatory, antioxidant) in a broader context or in relation to other compounds or plant extracts. However, specific pre-clinical data, such as IC50 values for cytokine inhibition by this compound, detailed mechanistic data on its modulation of NF-κB or NLRP3 inflammasome pathways, specific enzyme inhibition data (COX-2, iNOS) for this compound, data on its interaction with the TRPV1 receptor, or quantitative antioxidant activity data specifically for isolated this compound, were not found in the provided search results.

Therefore, generating content for each specified section and subsection with the required level of detail and supporting data solely focused on this compound is not feasible based on the current information.

Per the instructions, a table of compound names and their PubChem CIDs should be included. Based on the search results, the PubChem CID for this compound was not found.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features Dictating Biological Potency and Selectivity

While specific detailed SAR data for Galanganone A is limited in the provided search results, studies on related flavonoids from Alpinia galanga, such as Galangin (B1674397), offer insights into structural features that contribute to biological activity. Flavonoids, as a class, are known for their diverse pharmacological properties, and their activity is strongly structure-dependent researchgate.net.

Research on Galangin, for instance, has explored its interactions with various biological targets, including kinases like c-Met and enzymes like tyrosinase and cyclooxygenase-2 (COX-2). These studies, often employing computational methods, help to elucidate which parts of the Galangin structure are crucial for binding and inhibition. For example, molecular docking studies of Galangin with the tyrosine kinase domain of the c-Met receptor have identified specific interactions, such as a hydrogen bond with Asp-1164 and van der Waals interactions with residues like Met-1211, Arg-1208, and Tyr-1230, suggesting the importance of the flavonoid scaffold and its hydroxyl groups for this interaction.

Another study investigating the anti-inflammatory potential of Alpinia galanga derivatives against COX-2 utilized molecular docking and predicted that Galanganal exhibited better binding affinity compared to Galanganol A, Galanganol B, Galanganol C, and Galangin, based on lower binding energy values. This highlights how subtle structural differences among related compounds can impact their interaction with a target protein and, consequently, their biological potency.

For flavonoids in general, studies have shown that the number and position of hydroxyl groups, the presence of a double bond between C2 and C3, and the carbonyl group at C4 are often important for their biological activities, including antioxidant and enzyme inhibitory effects researchgate.net. Intramolecular hydrogen bonding can also play a significant role in influencing the stability and activity of flavonoids.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity massbank.euguidetopharmacology.orgnih.govuin-malang.ac.id. These models can then be used to predict the activity of new compounds or to guide the design of more potent analogs nih.gov. QSAR modeling involves representing molecules using numerical descriptors that capture various aspects of their chemical structure, such as molecular weight, lipophilicity, electronic properties, and steric effects guidetopharmacology.orgnih.gov.

While specific QSAR studies focused on this compound were not found in the provided search results, QSAR methodologies have been applied to other classes of compounds to predict biological activity guidetopharmacology.orgresearchgate.net. The process typically involves data preparation, descriptor calculation, feature selection, model building using statistical methods (e.g., multiple linear regression, partial least squares), and rigorous validation guidetopharmacology.orgnih.govuin-malang.ac.id. A validated QSAR model can provide insights into which molecular descriptors significantly influence the observed biological activity, thereby informing the design of new compounds with improved properties nih.gov.

For flavonoids like Galangin, QSAR studies could potentially explore how variations in the substitution pattern on the flavonoid rings impact their potency against specific targets, using descriptors related to the electronic, steric, and lipophilic properties of the substituents.

Molecular Docking and Molecular Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a receptor protein. It estimates the binding affinity between the ligand and the receptor, providing insights into the potential biological targets of a compound and the key interactions involved. Molecular docking has been widely applied in studies of Alpinia galanga constituents, particularly Galangin, to understand their mechanisms of action.

Studies have used molecular docking to investigate the binding of Galangin to various proteins, including c-Met, tyrosinase, and Heme oxygenase-1 (HO-1). These simulations predict how Galangin fits into the binding site of the protein and forms interactions such as hydrogen bonds, pi-pi stacking, and van der Waals forces with specific amino acid residues. For example, docking of Galangin to tyrosinase suggested it could settle in the catalytic site and interact with essential residues. Similarly, docking studies supported the idea that Galangin could combine with HO-1.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction over time, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding solvent. MD simulations can reveal the stability of the docked complex, explore different binding pathways, and provide a more accurate estimation of binding free energy. While specific MD simulations for this compound binding were not detailed in the provided results, MD simulations have been used to study the binding of other ligands to proteins, illustrating their power in understanding the dynamic nature of molecular recognition. For example, MD simulations have been employed to unravel the complete binding event of ligands to proteins and understand the importance of ligand-target residence time in SAR.

In Silico Prediction of Activity and Multi-Target Interactions

In silico methods encompass a range of computational tools used to predict various properties of compounds, including their biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion - ADME), and potential toxicity. These methods are valuable for prioritizing compounds for experimental testing and exploring potential multi-target interactions.

For Alpinia galanga constituents, in silico approaches have been used for target prediction and to explore potential pharmacological activities. Using tools that predict targets based on structural similarity, studies on Galangin have suggested a range of potential targets, with kinases being a significant class. This in silico prediction aligned with experimental findings showing that Galangin affected kinase pathways.

In silico studies can also predict the biological activity spectrum of compounds. For example, an in silico analysis of compounds in Alpinia galanga rhizome predicted potential activities such as antioxidant, antimicrobial, and anti-cancer effects. Furthermore, computational tools can predict ADME properties, helping to assess the drug-likeness and bioavailability of compounds.

The concept of multi-target interactions is increasingly important in drug discovery, particularly for complex diseases. In silico methods can help identify compounds that may interact with multiple targets, either intentionally (polypharmacology) or unintentionally. While not specifically detailed for this compound, in silico target prediction methods applied to Alpinia galanga constituents can suggest potential interactions with multiple proteins involved in various pathways, hinting at the possibility of multi-target effects. Network pharmacology, an in silico approach, has also been used to analyze the potential interactions of Alpinia galanga secondary metabolites with multiple protein targets related to diseases like cancer.

Analytical Methodologies for Quantification in Biological Matrices

Chromatographic Techniques for Bioanalysis (e.g., Ultra-Fast Liquid Chromatography (UFLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC), are fundamental tools for the separation of Galanganone A from the complex components of biological matrices. HPLC operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase, allowing for the separation of analytes based on their physicochemical properties. biologyease.com This separation step is crucial in bioanalysis to reduce matrix interference and improve the selectivity of the method. nih.gov UFLC, a more recent evolution, offers faster separation times and improved resolution compared to conventional HPLC, which can be advantageous for high-throughput analysis of biological samples. HPLC is widely used in the pharmaceutical industry and research for quantifying compounds in biological samples due to its accuracy, sensitivity, and reproducibility. openaccessjournals.com It is a powerful tool for both qualitative and quantitative analysis of various compounds in complex mixtures, including biological fluids. openaccessjournals.comchembk.com Sample preparation, such as protein precipitation or liquid-liquid extraction, is a critical initial step before chromatographic analysis of biological matrices to remove interfering components. biologyease.comnih.gov

Mass Spectrometric Detection (e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

Mass Spectrometry (MS) is a highly sensitive and selective detection technique frequently coupled with liquid chromatography for the quantification of analytes in biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become predominant analytical methods in bioanalysis. nebiolab.comchromatographyonline.com LC-MS/MS combines the separation power of LC with the detection capabilities of tandem MS, which involves the fragmentation of a precursor ion and the measurement of specific product ions. rsc.org This technique, often utilizing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides enhanced specificity and sensitivity, enabling the accurate quantification of target analytes even at low concentrations within complex biological samples. nebiolab.comnih.gov The high sensitivity and selectivity of LC-MS/MS make it optimal for detecting nanomolar or even picomolar quantities of various analytes in biological matrices. nebiolab.com While LC-MS/MS is a powerful tool, matrix effects, where coeluting compounds interfere with the ionization process, can impact accuracy and reproducibility, and strategies are employed to mitigate these effects. chromatographyonline.com

Immunoassays and Other Bioanalytical Techniques for Detection

Immunoassays are bioanalytical methods that leverage the highly specific binding interaction between an antigen (the analyte of interest, such as this compound) and a corresponding antibody for detection and quantification in biological samples. news-medical.netimmqas.org.ukexcedr.comimmunostudies.combabirus.ae These techniques can be used to detect and measure the concentration of specific biomolecules, ranging from small molecules to macromolecules. excedr.com Common immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), among others. news-medical.netimmunostudies.com Immunoassays are valuable for their inherent specificity and high sensitivity, allowing for the detection of analytes at very low concentrations. immqas.org.uk While traditionally used for larger biological molecules, newer generations of immunoassays can also detect small synthetic compounds. nih.gov The principle relies on the formation of an antigen-antibody complex, which is then detected through various signaling mechanisms, often involving labels such as enzymes, fluorescent dyes, or radioactive isotopes. news-medical.netexcedr.comimmunostudies.com The choice of immunoassay format depends on factors such as the target analyte, required sensitivity, and available resources. immunostudies.combabirus.ae Other bioanalytical techniques may also be employed depending on the specific properties of the analyte and the biological matrix.

Method Development and Validation for Robust Quantification (e.g., Sensitivity, Specificity, Linearity, Accuracy, Precision)

The development and validation of an analytical method for quantifying this compound in biological matrices are critical steps to ensure the method's reliability and suitability for its intended purpose. europa.eupmda.go.jpnih.govresearchgate.netresearchgate.net Method validation involves evaluating several key analytical parameters to demonstrate that the method consistently produces accurate and reliable results. europa.eupmda.go.jpnih.govresearchgate.netresearchgate.netau.dkresearchgate.netelementlabsolutions.comeuropa.eudemarcheiso17025.com

Key Validation Parameters:

Sensitivity: Assessed by determining the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components in the biological matrix, such as endogenous substances, metabolites, or impurities. europa.euresearchgate.netau.dkelementlabsolutions.com This is crucial to avoid false positives and ensure that the signal measured is solely due to the target analyte. babirus.aeelementlabsolutions.com

Linearity: Demonstrates that the test results are directly proportional to the concentration of the analyte within a defined range. europa.eunih.govresearchgate.netau.dkeuropa.eu A calibration curve is established using standards of known concentrations to determine the linear range of the method. pmda.go.jpeuropa.eu

Accuracy: Expresses the closeness of agreement between the value obtained by the method and the true concentration of the analyte. europa.eunih.govresearchgate.netau.dkelementlabsolutions.comeuropa.eu It is typically assessed by analyzing quality control (QC) samples with known concentrations. pmda.go.jpnih.govau.dk

Precision: Represents the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.euresearchgate.netau.dkelementlabsolutions.comeuropa.eu Precision can be evaluated at different levels, including repeatability (within-run) and intermediate precision (between-run or inter-day). nih.govau.dkdemarcheiso17025.com

Validation guidelines, such as those from the ICH and regulatory bodies, provide recommendations for the experimental design and acceptance criteria for these parameters. europa.eupmda.go.jpau.dkeuropa.eudemarcheiso17025.comeuropa.eu A fully validated method ensures that it is fit for its intended purpose in quantifying this compound in specific biological matrices. europa.eupmda.go.jp

Future Perspectives and Research Challenges

Advancements in Sustainable Isolation and Efficient Synthesis Methodologies

Sustainable and efficient methods for isolating Galanganone A from natural sources, such as Alpinia galanga, remain a critical area for future research. While traditional extraction methods exist, there is a growing need for eco-friendly techniques with a low CO2 footprint. mdpi.com This includes exploring novel extraction technologies or pre-treatment methods for galangal essential oil, which contains compounds like this compound. aimspress.com

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While this compound is known to possess various biological activities, a more profound understanding of the precise molecular mechanisms underlying these effects is required. This involves detailed investigations into how this compound interacts with specific enzymes, receptors, and signaling pathways within cells. For example, research into other bioactive compounds from Alpinia galanga, like galangin (B1674397), has explored their effects on enzymes such as cyclo-oxygenase and their role in modulating oxidative stress and inflammation. researchgate.netmdpi.com Future studies should aim to identify the specific molecular targets of this compound and map out the downstream signaling cascades it influences. Techniques such as molecular docking and in silico pharmacology can be valuable tools in predicting ligand-protein interactions and identifying potential targets. scirp.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The diverse biological activities attributed to compounds from Alpinia galanga, including anti-inflammatory, antioxidant, antibacterial, and potential anti-cancer effects, suggest that this compound may have a wide range of therapeutic applications. aimspress.comresearchgate.netresearchgate.netmdpi.comresearchgate.net Future research should focus on identifying novel biological targets beyond those currently explored. This could involve high-throughput screening assays and phenotypic screens to uncover previously unknown interactions. The potential of this compound in areas such as neuroprotection, as seen with other compounds like Harpagoside which affects neurodegeneration induced by amyloid-beta peptide, warrants further investigation. biocrick.com Additionally, exploring its potential in treating complex diseases like gastric cancer, where galangal has shown promise through multi-component, multi-target, and multi-signal pathway mechanisms, could open new therapeutic avenues. mdpi.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

To accurately study the biological activities and mechanisms of this compound, the development and utilization of advanced in vitro and in vivo models are essential. While in vitro studies using cell lines provide valuable initial insights, they may not fully replicate the complex physiological environment of living organisms. mdpi.comkyinno.com Future research should focus on developing more sophisticated in vitro models, such as 3D cell cultures or organ-on-a-chip systems, that better mimic in vivo conditions. kyinno.com

Furthermore, well-designed in vivo studies using appropriate animal models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. mdpi.comkyinno.com Establishing in vitro-in vivo correlations can help bridge the gap between laboratory findings and potential clinical applications. nih.gov Studies on other natural compounds have utilized various in vivo models, including those for inflammatory osteoporosis and neurodegeneration, which could serve as templates for this compound research. biocrick.com

Investigation of this compound's Role in Complex Biological Systems

Understanding how this compound functions within the intricate network of a complex biological system is a significant challenge and a key area for future research. Biological systems involve a multitude of interacting entities and activities. nih.gov Utilizing systems biology approaches, which integrate data from various "omics" fields like genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of how this compound influences these complex interactions. uhcw.nhs.ukvanderbilt.edu This can help identify the broader impact of this compound on cellular pathways and physiological processes, moving beyond the study of isolated targets.

Q & A

Q. What are the established methods for isolating and synthesizing Galanganone A, and how do extraction yields vary across protocols?

this compound, a chalcone derivative, is typically isolated from Alpinia galanga rhizomes using ethanol or methanol extraction, followed by chromatographic purification (e.g., column chromatography or HPLC) . Yields depend on solvent polarity, extraction duration, and plant material freshness. For synthetic routes, Claisen-Schmidt condensation is a common method for chalcone synthesis, but optimization of catalysts (e.g., NaOH vs. acid catalysis) and reaction conditions (temperature, solvent) is critical .

Q. Methodological Tip :

Q. How do structural elucidation techniques (e.g., NMR, MS) resolve ambiguities in this compound’s stereochemistry?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal:

- 1D/2D NMR : Correlate proton-proton (¹H-¹H COSY) and proton-carbon (HSQC, HMBC) interactions to confirm substituent positions and chalcone backbone .

- High-Resolution MS : Confirm molecular formula (e.g., C₃₂H₃₆O₅ for Galanganone C analogs) and fragmentation patterns .

Data Contradiction Example :

If NMR data conflicts with X-ray crystallography (e.g., unexpected dihedral angles), re-examine sample purity or consider dynamic rotational isomerism .

Advanced Research Questions

Q. What mechanistic models explain this compound’s bioactivity, and how can in vitro/in vivo data discrepancies be reconciled?

this compound exhibits anti-inflammatory and anticancer properties, likely via NF-κB or MAPK pathway modulation. Contradictions arise when:

Q. Methodological Approach :

- Use pharmacokinetic modeling to adjust dosing regimens.

- Validate targets via CRISPR-Cas9 knockout models or competitive binding assays .

Table 1 : Bioactivity Comparison Across Assays

| Assay Type | IC₅₀ (µM) | Model System | Key Limitation |

|---|---|---|---|

| Cell viability | 12.3 ± 1.2 | MCF-7 breast cancer | Low metabolic stability |

| Enzyme inhibition | 8.7 ± 0.9 | COX-2 | Non-specific binding |

Q. How can researchers address inconsistencies in reported solubility and stability profiles of this compound?

Discrepancies often stem from:

- Solvent polarity (e.g., DMSO vs. aqueous buffers).

- Degradation under light/heat (e.g., isomerization or oxidation).

Q. Resolution Strategy :

Q. What multi-omics approaches are suitable for elucidating this compound’s systemic effects?

Integrate transcriptomics, proteomics, and metabolomics:

- RNA-seq : Identify differentially expressed genes post-treatment.

- LC-MS/MS : Map protein interaction networks (e.g., STRING database).

- Metabolite profiling : Track downstream lipid/peroxidation changes .

Data Integration Tip :

Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to link omics layers and prioritize mechanistic hypotheses .

Methodological Guidelines for Robust Research

Experimental Design :

- Employ randomized block designs to control batch variability in plant extracts .

- Use positive/negative controls in bioassays (e.g., doxorubicin for cytotoxicity).

Data Validation :

- Cross-validate structural data with computational chemistry (e.g., DFT for NMR chemical shift prediction) .

- Apply Bland-Altman plots to assess agreement between analytical techniques .

Ethical and Reporting Standards :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Disclose conflicts of interest and raw data repositories in publications .

Table 2 : Key Analytical Parameters for this compound

| Technique | Parameter | Optimal Conditions |

|---|---|---|

| HPLC | Column: C18, 5 µm | Mobile phase: MeCN/H₂O (70:30) |

| NMR (600 MHz) | Solvent: CDCl₃ | Referencing: TMS (δ 0 ppm) |

| HR-MS | Ionization: ESI+ | Resolution: >30,000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.